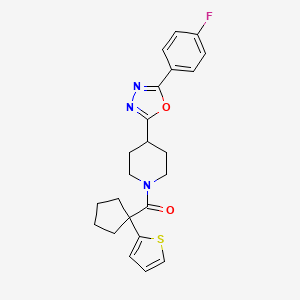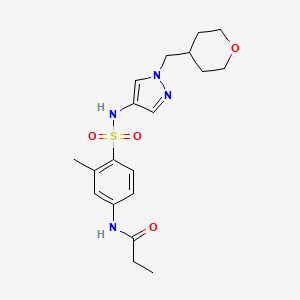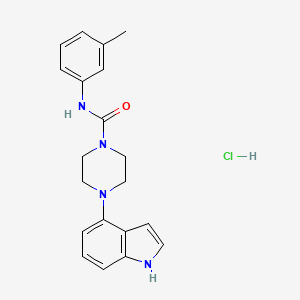
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neurology, and pharmacology. This compound is also known by its chemical name, MK-801, and is widely used in laboratory experiments to study the mechanism of action of various drugs and their effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride involves the inhibition of the NMDA receptor. This inhibition results in the prevention of the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. This inhibition leads to the disruption of synaptic plasticity and can result in various physiological effects such as impaired learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride are primarily related to its inhibition of the NMDA receptor. This inhibition can result in various effects such as impaired learning and memory, reduced neuronal excitability, and altered synaptic plasticity. Additionally, this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride in laboratory experiments is its ability to selectively inhibit the NMDA receptor. This selectivity allows for the study of the specific effects of NMDA receptor inhibition on various physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride. One potential area of research is the development of novel drugs that target the NMDA receptor for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-(1H-indol-4-yl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride has numerous applications in scientific research. It is commonly used as a tool to study the mechanism of action of various drugs that target the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity and is involved in various physiological processes such as learning and memory.
properties
IUPAC Name |
4-(1H-indol-4-yl)-N-(3-methylphenyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-15-4-2-5-16(14-15)22-20(25)24-12-10-23(11-13-24)19-7-3-6-18-17(19)8-9-21-18;/h2-9,14,21H,10-13H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTDCPDDXZCCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide,4-(1h-indol-4-yl)-n-(3-methylphenyl)-,hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

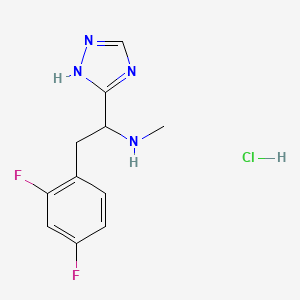
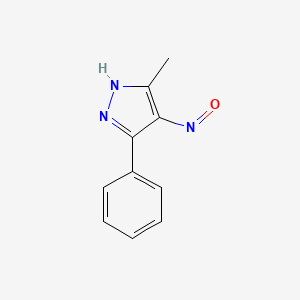
![2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid](/img/structure/B2812650.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid](/img/structure/B2812652.png)
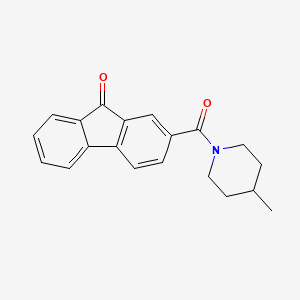
![Imidazo[1,2-b]pyridazine-3-sulfonyl chloride](/img/structure/B2812654.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2812655.png)
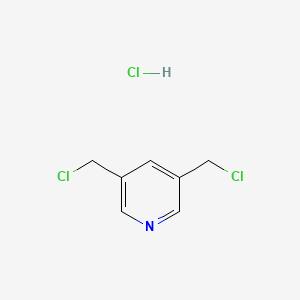
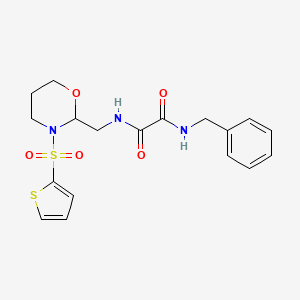
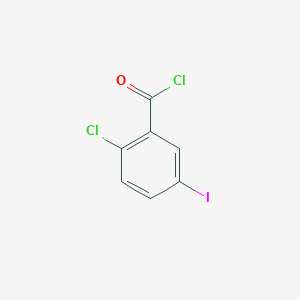
![3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2812662.png)
